molecular formula C20H19N3OS B2394899 N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide CAS No. 1808542-88-2

N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide

Cat. No. B2394899
CAS RN: 1808542-88-2
M. Wt: 349.45
InChI Key: IFKLYHJLZOMYTN-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide, also known as PHP-501, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PHP-501 is a small molecule that has been shown to have promising effects on various biological processes, making it a valuable tool for research in the fields of biochemistry, pharmacology, and physiology.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has been shown to protect neurons from oxidative stress and apoptosis. In vivo studies have shown that N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide can reduce inflammation and improve cognitive function in animal models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has several advantages as a tool for scientific research. It is a small molecule that can easily cross cell membranes, making it a potential candidate for drug development. In addition, N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has been shown to have low toxicity, making it a safe tool for in vitro and in vivo experiments. However, there are also limitations to the use of N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide in scientific research. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. In addition, N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide may have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to explore its potential as an anticancer agent.

Synthesis Methods

The synthesis of N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide involves a multi-step process that begins with the reaction of 1-cyanocyclobutane with 4-bromoaniline to form N-(4-bromo-phenyl)-1-cyanocyclobutylamine. This intermediate is then reacted with 10H-phenothiazine-10-carboxylic acid to form N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide. The synthesis of N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has been optimized to produce high yields and purity, making it a reliable tool for scientific research.

Scientific Research Applications

N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has been shown to have a wide range of potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. In addition, N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-3-phenothiazin-10-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c21-14-20(11-5-12-20)22-19(24)10-13-23-15-6-1-3-8-17(15)25-18-9-4-2-7-16(18)23/h1-4,6-9H,5,10-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKLYHJLZOMYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide

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